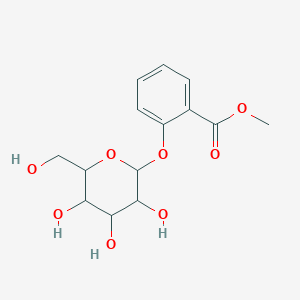

2-Methoxycarbonylphenyl b-D-glucopyranoside

Vue d'ensemble

Description

2-Methoxycarbonylphenyl b-D-glucopyranoside is a chemical compound with the molecular formula C14H18O8 and a molecular weight of 314.29 g/mol . It is also known by its IUPAC name, methyl 2-(beta-D-glucopyranosyloxy)benzoate . This compound is a glycoside, specifically a benzoic acid derivative, where the benzoic acid moiety is linked to a beta-D-glucopyranoside unit .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxycarbonylphenyl b-D-glucopyranoside typically involves the esterification of 2-hydroxybenzoic acid (salicylic acid) with beta-D-glucopyranose. The reaction is carried out under acidic conditions using methanol as the esterifying agent . The reaction conditions often require a catalyst, such as sulfuric acid, to facilitate the esterification process.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same esterification reaction, but with optimized conditions for higher yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings .

Analyse Des Réactions Chimiques

Types of Reactions

2-Methoxycarbonylphenyl b-D-glucopyranoside undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are employed in substitution reactions.

Major Products Formed

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted esters and amides.

Applications De Recherche Scientifique

Chemical Properties and Structure

- Molecular Formula : C₁₄H₁₈O₈

- Molecular Weight : 314.29 g/mol

- Chemical Structure : The compound features a methoxycarbonyl group attached to a phenyl ring, linked to a β-D-glucopyranoside moiety. This structure influences its solubility and reactivity, making it suitable for various applications.

Synthesis of Derivatives

2-Methoxycarbonylphenyl β-D-glucopyranoside serves as a valuable starting material for synthesizing various derivatives of β-D-glucopyranosides. These derivatives have potential applications as anti-HIV agents and in the development of other pharmaceuticals .

The compound has been studied for its potential biological activities, including:

- Antimicrobial Properties : Research indicates that 2-Methoxycarbonylphenyl β-D-glucopyranoside exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi. For instance, it demonstrated a minimum inhibitory concentration (MIC) of 62.5 μg/mL against Staphylococcus aureus .

- Anti-inflammatory Effects : The compound is believed to modulate inflammatory pathways, providing therapeutic benefits in conditions characterized by excessive inflammation. Its mechanism of action is under investigation but may involve interactions with specific cellular targets involved in inflammatory responses .

Industrial Applications

In the industrial sector, 2-Methoxycarbonylphenyl β-D-glucopyranoside is utilized in the production of specialty chemicals and as an intermediate in pharmaceutical synthesis. Its unique properties make it suitable for large-scale production processes that require optimized yield and purity .

Similar Compounds

| Compound Name | Structural Similarity | Unique Properties |

|---|---|---|

| Methyl 2-(β-D-glucopyranosyloxy)benzoate | Similar glycosidic structure | Different functional groups |

| Salicylic Acid | Benzoic acid derivative | Anti-inflammatory properties |

2-Methoxycarbonylphenyl β-D-glucopyranoside stands out due to its specific glycosidic linkage and ester functional group, which confer distinct chemical and biological properties compared to other benzoic acid derivatives .

Antifungal Activity

A comparative study on the antifungal properties of various phenolic compounds highlighted that 2-Methoxycarbonylphenyl β-D-glucopyranoside showed promising results against fungal strains, supporting its potential use in treating fungal infections .

Cell Culture Studies

In vitro studies utilizing cell cultures have demonstrated the compound's ability to inhibit the growth of pathogenic microorganisms, suggesting its application in developing new antimicrobial agents .

Mécanisme D'action

The mechanism of action of 2-Methoxycarbonylphenyl b-D-glucopyranoside involves its interaction with specific molecular targets and pathways. As a glycoside, it can be hydrolyzed by glycosidases to release the active aglycone (benzoic acid derivative) and glucose . The aglycone can then interact with various enzymes and receptors, modulating biological processes such as inflammation and microbial growth .

Comparaison Avec Des Composés Similaires

Similar Compounds

Methyl 2-(beta-D-glucopyranosyloxy)benzoate: Similar structure but different functional groups.

Benzoic acid derivatives: Compounds like salicylic acid and its esters share structural similarities.

Uniqueness

2-Methoxycarbonylphenyl b-D-glucopyranoside is unique due to its specific glycosidic linkage and ester functional group, which confer distinct chemical and biological properties compared to other benzoic acid derivatives .

Activité Biologique

Overview

2-Methoxycarbonylphenyl β-D-glucopyranoside is a glycosylated phenolic compound with the molecular formula C₁₄H₁₈O₈ and a molecular weight of 314.29 g/mol. This compound has garnered attention due to its potential biological activities, including antimicrobial and anti-inflammatory properties. This article delves into its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The structure of 2-Methoxycarbonylphenyl β-D-glucopyranoside features a methoxycarbonyl group attached to a phenyl ring, linked to a β-D-glucopyranoside moiety. This unique arrangement influences its solubility and reactivity, making it a candidate for various biological applications.

Antimicrobial Properties

Research indicates that 2-Methoxycarbonylphenyl β-D-glucopyranoside exhibits significant antimicrobial activity against various pathogens. For instance, studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi.

- Minimum Inhibitory Concentration (MIC) : The compound demonstrated an MIC value of 62.5 μg/mL against Staphylococcus aureus, indicating potent antibacterial properties .

Anti-inflammatory Effects

In addition to its antimicrobial activity, this compound has been studied for its anti-inflammatory effects. It is believed to modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by excessive inflammation.

The exact mechanism of action for 2-Methoxycarbonylphenyl β-D-glucopyranoside is still under investigation. However, it is hypothesized that the compound may interact with specific cellular targets involved in inflammatory responses and microbial defense mechanisms.

Research Findings and Case Studies

- Antifungal Activity : A study on the antifungal properties of various phenolic compounds highlighted that 2-Methoxycarbonylphenyl β-D-glucopyranoside showed promising results against fungal strains, supporting its potential use in treating fungal infections .

- Cell Culture Studies : In vitro studies utilizing cell cultures have demonstrated the compound's ability to inhibit the growth of pathogenic microorganisms, suggesting its application in developing new antimicrobial agents .

- Comparative Analysis : When compared with other similar compounds such as methyl 2-(β-D-glucopyranosyloxy)benzoate, 2-Methoxycarbonylphenyl β-D-glucopyranoside exhibited unique biological activities due to its specific glycosidic linkage and functional groups.

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₈O₈ |

| Molecular Weight | 314.29 g/mol |

| Antimicrobial Activity (MIC) | 62.5 μg/mL against S. aureus |

| Potential Applications | Antimicrobial, Anti-inflammatory |

| Mechanism of Action | Modulation of inflammatory pathways |

Propriétés

IUPAC Name |

methyl 2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O8/c1-20-13(19)7-4-2-3-5-8(7)21-14-12(18)11(17)10(16)9(6-15)22-14/h2-5,9-12,14-18H,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONKIQNFPVXNOBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1OC2C(C(C(C(O2)CO)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 2-Methoxycarbonylphenyl beta-D-glucopyranoside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033137 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

10019-60-0 | |

| Record name | 2-Methoxycarbonylphenyl beta-D-glucopyranoside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033137 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

106 - 108 °C | |

| Record name | 2-Methoxycarbonylphenyl beta-D-glucopyranoside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033137 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.